molecular formula C5H5ClO2 B12659151 3-Chlorocyclopentane-1,2-dione CAS No. 83846-49-5

3-Chlorocyclopentane-1,2-dione

Cat. No.: B12659151
CAS No.: 83846-49-5
M. Wt: 132.54 g/mol
InChI Key: SNAOXHWORPTDTJ-UHFFFAOYSA-N
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Description

3-Chlorocyclopentane-1,2-dione: is an organic compound that belongs to the class of cycloalkanes It is characterized by a five-membered ring structure with two ketone groups at positions 1 and 2, and a chlorine atom at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorocyclopentane-1,2-dione can be synthesized through several methods. One common approach involves the chlorination of cyclopentane-1,2-dione. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocyclopentane-1,2-dione undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of 3-chlorocyclopentane-1,2-diol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 3-chlorocyclopentane-1,2-diol.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

3-Chlorocyclopentane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chlorocyclopentane-1,2-dione involves its interaction with various molecular targets. The compound’s reactivity is largely influenced by the presence of the chlorine atom and the ketone groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species .

Comparison with Similar Compounds

    Cyclopentane-1,2-dione: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Bromocyclopentane-1,2-dione: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    Cyclopentane-1,3-dione: Different positioning of the ketone groups, affecting its chemical behavior.

Uniqueness: 3-Chlorocyclopentane-1,2-dione is unique due to the presence of the chlorine atom, which significantly influences its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

CAS No.

83846-49-5

Molecular Formula

C5H5ClO2

Molecular Weight

132.54 g/mol

IUPAC Name

3-chlorocyclopentane-1,2-dione

InChI

InChI=1S/C5H5ClO2/c6-3-1-2-4(7)5(3)8/h3H,1-2H2

InChI Key

SNAOXHWORPTDTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=O)C1Cl

Origin of Product

United States

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